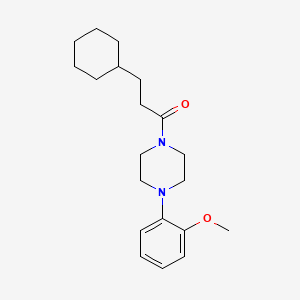
1-(3-cyclohexylpropanoyl)-4-(2-methoxyphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-cyclohexylpropanoyl)-4-(2-methoxyphenyl)piperazine, also known as CPP, is a compound that has been extensively studied for its potential use in scientific research. CPP is a piperazine derivative that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mecanismo De Acción
The exact mechanism of action of 1-(3-cyclohexylpropanoyl)-4-(2-methoxyphenyl)piperazine is not fully understood, but it is thought to act on various neurotransmitter systems in the brain, including the serotonin, dopamine, and norepinephrine systems. It has also been shown to have effects on the opioid system, which may contribute to its analgesic properties.
Biochemical and Physiological Effects:
1-(3-cyclohexylpropanoyl)-4-(2-methoxyphenyl)piperazine has been shown to have a wide range of biochemical and physiological effects, including modulation of neurotransmitter release, inhibition of pain signaling, and regulation of gastrointestinal motility. It has also been shown to have anti-inflammatory effects and to modulate immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(3-cyclohexylpropanoyl)-4-(2-methoxyphenyl)piperazine is its versatility as a research tool, with potential applications in a wide range of fields. Its wide range of effects also makes it a valuable tool for studying complex physiological systems. However, like any research tool, there are limitations to its use, including potential toxicity and the need for careful dosing and monitoring.
Direcciones Futuras
There are many potential future directions for research on 1-(3-cyclohexylpropanoyl)-4-(2-methoxyphenyl)piperazine, including further studies on its mechanism of action, potential therapeutic applications, and optimization of synthesis methods. Additionally, there is potential for the development of novel derivatives of 1-(3-cyclohexylpropanoyl)-4-(2-methoxyphenyl)piperazine with improved pharmacological properties. Overall, 1-(3-cyclohexylpropanoyl)-4-(2-methoxyphenyl)piperazine is a valuable tool for scientific research with many potential applications in various fields.
Métodos De Síntesis
1-(3-cyclohexylpropanoyl)-4-(2-methoxyphenyl)piperazine can be synthesized using a variety of methods, including the reaction of 3-cyclohexylpropanoyl chloride with 2-methoxyphenylpiperazine in the presence of a base such as triethylamine. Other methods include the use of 3-cyclohexylpropanoic acid and 2-methoxyphenylpiperazine as starting materials.
Aplicaciones Científicas De Investigación
1-(3-cyclohexylpropanoyl)-4-(2-methoxyphenyl)piperazine has been used in a variety of scientific research applications, including studies on the central nervous system, cardiovascular system, and gastrointestinal system. It has been shown to have potential as a treatment for depression, anxiety, and other mood disorders, as well as for pain management and inflammation. 1-(3-cyclohexylpropanoyl)-4-(2-methoxyphenyl)piperazine has also been studied for its potential use in the treatment of addiction and substance abuse.
Propiedades
IUPAC Name |
3-cyclohexyl-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-24-19-10-6-5-9-18(19)21-13-15-22(16-14-21)20(23)12-11-17-7-3-2-4-8-17/h5-6,9-10,17H,2-4,7-8,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLFHRVQPUWEEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CCC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

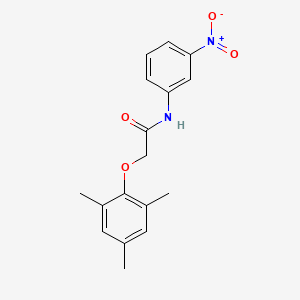
![tert-butyl [2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate](/img/structure/B5771642.png)
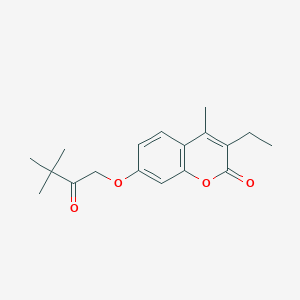
![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methylphenyl)urea](/img/structure/B5771654.png)
![N-[(4-chlorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide](/img/structure/B5771659.png)
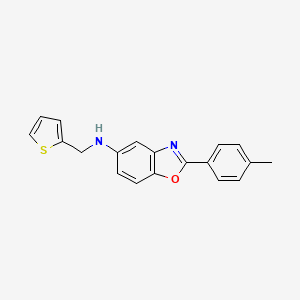

![N-(3-fluorophenyl)-2-[(2-methoxyphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B5771686.png)
![N,N'-[1,4-phenylenebis(methylene)]dicyclopropanecarboxamide](/img/structure/B5771702.png)
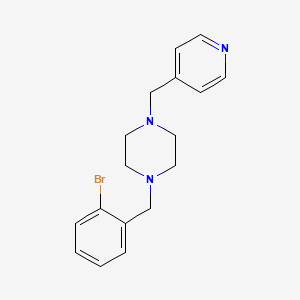

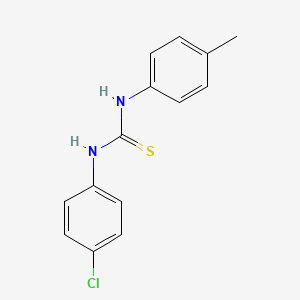
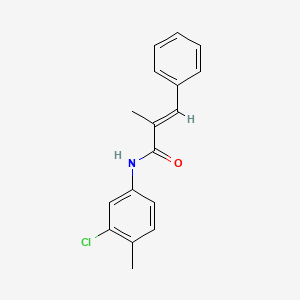
![N-[(1-naphthylamino)carbonothioyl]acetamide](/img/structure/B5771724.png)